molecular formula C15H13N3O4S B2799401 N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2097866-39-0

N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2799401
CAS No.: 2097866-39-0
M. Wt: 331.35
InChI Key: RAIUPZIXECVNRI-UHFFFAOYSA-N
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Description

N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C15H13N3O4S and its molecular weight is 331.35. The purity is usually 95%.
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Biological Activity

N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound characterized by its unique combination of heterocyclic structures, including furan, thiophene, and oxazole rings. This compound exhibits promising biological activities that have garnered significant interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C14H14N2O2S, with a molecular weight of 270.34 g/mol. The compound's structure allows for various chemical interactions due to the presence of functional groups that can engage in hydrogen bonding and π–π stacking interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, studies have shown that related furan and thiophene derivatives possess significant antibacterial and antifungal activities. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. Compounds containing oxazole rings have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected may include the modulation of signaling cascades such as the MAPK/ERK pathway.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. For example, it could potentially inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, which are critical for cancer cell growth and survival. The presence of multiple heterocycles enhances its ability to bind to enzyme active sites through various interactions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the following structural features:

Structural FeatureEffect on Activity
Furan RingContributes to electron density and enhances interaction with biological targets.
Thiophene RingProvides unique electronic properties that may enhance binding affinity.
Oxazole RingKnown for its role in biological activity due to its nitrogen atom's ability to participate in hydrogen bonding.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on related thiophene derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting similar potential for this compound .
  • Anticancer Research : In vitro assays showed that compounds with oxazole moieties inhibited the growth of various cancer cell lines, including breast and colon cancer cells, by inducing apoptosis .
  • Enzyme Interaction Studies : Molecular docking studies indicated that this compound could effectively bind to target enzymes involved in cancer metabolism, providing a theoretical basis for its potential as an anticancer agent .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-14(15(20)17-13-5-7-22-18-13)16-9-10(11-3-1-6-21-11)12-4-2-8-23-12/h1-8,10H,9H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIUPZIXECVNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.